

## Head-to-Head Comparison of Side Effect Profiles: Etonogestrel vs. Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Etonogestrel |           |  |  |
| Cat. No.:            | B1671717     | Get Quote |  |  |

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the side effect profiles of two widely used progestins, **etonogestrel** and levonorgestrel. The information is compiled from peer-reviewed clinical trials and systematic reviews to support researchers, scientists, and drug development professionals in their understanding of these compounds. This guide includes quantitative data on common side effects, detailed experimental protocols from key comparative studies, and visualizations of relevant biological pathways and experimental workflows.

## Data Presentation: A Quantitative Look at Side Effects

The following tables summarize the incidence of common side effects associated with **etonogestrel** and levonorgestrel, primarily focusing on their use in long-acting reversible contraceptives (LARCs) such as subdermal implants and intrauterine systems (IUS).



| Side Effect        | Etonogestrel<br>Implant                                                            | Levonorgestrel<br>IUS/Implant                                                 | Key Findings &<br>Citations                                                                                                                                                                                    |
|--------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weight Gain        | Mean gain of 0.77 kg<br>to 3.0 kg at 12 to 36<br>months.[1]                        | Mean gain of 2.9 kg to 3.16 kg at 12 to 36 months.[1]                         | Multiple studies indicate a statistically significant higher weight gain with levonorgestrel implants compared to etonogestrel implants.                                                                       |
| Irregular Bleeding | High incidence of unscheduled bleeding, a common reason for discontinuation.[2][3] | Irregular bleeding is also common, particularly in the initial months of use. | While both cause bleeding disturbances, some studies suggest a higher rate of amenorrhea with etonogestrel implants over time.[2]                                                                              |
| Acne               | Incidence reported<br>between 13.5% and<br>18.5%.[4]                               | Incidence can be a<br>notable side effect.                                    | Subdermal implants (including etonogestrel) are associated with a higher risk of acne compared to the levonorgestrel IUS.[3] Etonogestrel is considered to have weaker androgenic effects than levonorgestrel. |
| Mood Changes       | Mood swings and depression are reported side effects. [5]                          | Mood changes and depression have been associated with use.                    | Some large-scale studies have not found a significant difference in depression rates between progestin-                                                                                                        |



|                                          |                                                                                      |                                                                                       | only contraceptive users and non-users. However, women with a history of depression may be more susceptible to mood worsening.[6] |
|------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Headache                                 | Reported in up to 25% of users in some clinical trials.[4]                           | A commonly reported adverse event.                                                    | Headache is a frequent side effect for both progestins.                                                                           |
| User Dissatisfaction/<br>Discontinuation | Higher rates of<br>discontinuation due to<br>side effects compared<br>to LNG-IUS.[3] | Lower rates of discontinuation due to side effects compared to subdermal implants.[3] | Subdermal implants are associated with a higher risk of dissatisfaction compared to the LNG- IUS.[3]                              |

## Experimental Protocols: Methodologies of Key Comparative Studies

Understanding the design of the clinical trials that generated the above data is crucial for interpreting the results. Below are summaries of the methodologies from key comparative studies.

## Study 1: Comparison of Weight Gain Between Levonorgestrel and Etonogestrel Implants

- Study Design: A multicenter prospective cohort study.[1]
- Participants: 150 women using levonorgestrel implants and 167 women using etonogestrel implants, aged 18-45 years.[1] Participants had been using the implants for less than six months and the implants were inserted 6-12 months after their last pregnancy.[1]
- Data Collection: Baseline demographic and clinical data were obtained from clinic records.
   The primary outcome, weight, was measured within six weeks of the 12-month anniversary



of implant insertion. Follow-up was conducted via telephone.[1]

 Statistical Analysis: Data were analyzed using SPSS version 23. A comparison of mean weight gain between the two groups was performed.[1]

# Study 2: Efficacy and Side Effects of Etonogestrel Subcutaneous Implants Versus the Levonorgestrel-Releasing Intrauterine System for Adenomyosis

- Study Design: A prospective randomized cohort study.[7]
- Participants: 108 patients with adenomyosis, with 50 in the etonogestrel subcutaneous implant (ENG-SCI) group and 58 in the levonorgestrel-releasing intrauterine system (LNG-IUD) group.[7]
- Data Collection: Clinical efficacy was evaluated by assessing changes in dysmenorrhea (using a visual analog scale), menstrual blood loss (using the pictorial blood loss assessment chart), and uterine volume. Adverse events, including weight gain (defined as an increase of ≥5 kg), acne, ovarian cysts, and other progesterone-related side effects, were recorded throughout the 12-month study period.[7]
- Statistical Analysis: Statistical significance of the differences in side effect incidence between the two groups was determined.

# Study 3: Systematic Review and Meta-Analysis of Subdermal Implants vs. Levonorgestrel Intrauterine Devices

- Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).
   [3]
- Search Strategy: A comprehensive search of Pubmed, Embase, and Cochrane trials was conducted in April 2024 using the terms "etonogestrel," "levonorgestrel," and "randomized controlled trials."[3]



- Inclusion Criteria: The analysis included six RCTs with a total of 1503 patients, comparing subdermal implants to the LNG-IUS in reproductive-aged women.
- Data Analysis: Statistical analysis was performed using R Studio to calculate odds ratios
   (OR) and 95% confidence intervals (CI) for outcomes such as dissatisfaction, acne, weight
   gain, and device removal due to side effects.[3]

## Mandatory Visualizations Signaling Pathways

Both **etonogestrel** and levonorgestrel exert their effects primarily through the progesterone receptor (PR). However, the cellular response to these synthetic progestins can be complex, involving both classical (genomic) and non-classical (non-genomic) signaling pathways.



Click to download full resolution via product page

Caption: Progestin signaling pathways.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of **etonogestrel** and levonorgestrel.





Click to download full resolution via product page

Caption: Clinical trial workflow.



#### **Logical Relationships**

This diagram illustrates the logical relationship between the properties of the progestins and their clinical side effect profiles.



Click to download full resolution via product page

Caption: Progestin properties and side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Safety and Benefits of Contraceptives Implants: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subdermal implants vs. levonorgestrel intrauterine devices outcomes in reproductive-aged women: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]



- 4. Etonogestrel (Implanon), Another Treatment Option for Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychological side effects of hormonal contraception: a disconnect between patients and providers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. womensmentalhealth.org [womensmentalhealth.org]
- 7. Efficacy of etonogestrel subcutaneous implants versus the levonorgestrel-releasing intrauterine system in the conservative treatment of adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of Side Effect Profiles: Etonogestrel vs. Levonorgestrel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671717#head-to-head-comparison-of-side-effect-profiles-etonogestrel-vs-levonorgestrel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com